3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

説明

特性

IUPAC Name |

3-(chloromethyl)-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-10-12-7-9-15(14-12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFONDVFAHVQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

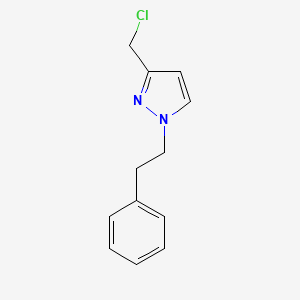

Chemical structure and properties of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

An In-depth Technical Guide to 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, including Celecoxib and Sildenafil.[1][2] This guide provides a comprehensive technical overview of a novel derivative, 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole. As this specific molecule is not extensively documented in current literature, this document serves as an expert-level predictive guide for its synthesis, characterization, and potential applications in drug discovery. We will dissect its structural components, propose a robust and logical synthetic pathway, and outline a strategy for its evaluation as a therapeutic candidate or a versatile chemical building block. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter within the privileged pyrazole scaffold.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a highly versatile and privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and the ability to engage in various non-covalent interactions (hydrogen bonding, pi-stacking) make it an ideal pharmacophore. The pyrazole ring is metabolically stable and offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[3]

Several blockbuster drugs feature the pyrazole motif, highlighting its therapeutic relevance across a wide range of diseases:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammation and pain.[2]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[1][2]

-

Rimonabant: A cannabinoid receptor antagonist developed for obesity.[2][5]

-

Stanozolol: An anabolic steroid.

The consistent success of this scaffold validates the exploration of novel derivatives like 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole for new therapeutic opportunities.[6]

Molecular Profile of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Chemical Structure and Nomenclature

The molecule is a disubstituted pyrazole. The core is a 1H-pyrazole ring, substituted at two positions:

-

N1 Position: A 2-phenylethyl group (-CH₂CH₂C₆H₅). This group introduces significant lipophilicity and potential for hydrophobic and pi-stacking interactions with biological targets.

-

C3 Position: A chloromethyl group (-CH₂Cl). This is a key feature, acting as a reactive electrophilic handle. It can be readily displaced by nucleophiles, making the molecule a valuable synthetic intermediate for library development.

IUPAC Name: 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Caption: Chemical structure of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole.

Predicted Physicochemical Properties

While experimental data is not available, we can predict key properties based on its structure, providing a baseline for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₃ClN₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 220.70 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | ~3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 0 | Lacks donor groups, which can influence solubility and target binding. |

| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | Can interact with hydrogen bond donor sites on protein targets. |

| Topological Polar Surface Area | 17.8 Ų | Low TPSA is favorable for CNS penetration and good oral bioavailability. |

Note: These values are estimations derived from cheminformatics tools and analysis of similar structures.[7]

Proposed Synthetic Strategy

A robust and efficient synthesis is critical for the exploration of any new chemical entity. The most logical approach for synthesizing 1,3-disubstituted pyrazoles involves two primary strategies: (A) N-alkylation of a pre-formed pyrazole ring or (B) construction of the ring from acyclic precursors. We propose Strategy A for its directness and high probability of success.[8]

Retrosynthetic Analysis

The target molecule can be disconnected at the N1-alkyl bond. This reveals two key starting materials: 3-(chloromethyl)-1H-pyrazole and a suitable phenylethylating agent like (2-bromoethyl)benzene.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Objective: To synthesize 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole via N-alkylation.

Materials:

-

3-(chloromethyl)-1H-pyrazole hydrochloride (Commercially available precursor)[9]

-

(2-bromoethyl)benzene

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Deprotonation of Pyrazole:

-

To a solution of 3-(chloromethyl)-1H-pyrazole hydrochloride (1.0 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2.5 eq).

-

Causality: The hydrochloride salt must first be neutralized, and then the pyrazole N-H proton must be removed to generate the nucleophilic pyrazolate anion. K₂CO₃ is a suitable base for this purpose. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the anion.

-

-

N-Alkylation Reaction:

-

To the stirring suspension from Step 1, add (2-bromoethyl)benzene (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-6 hours).

-

Causality: The pyrazolate anion attacks the electrophilic carbon of the C-Br bond in an Sₙ2 reaction. Heating increases the reaction rate. A slight excess of the alkylating agent ensures complete consumption of the pyrazole.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into cold water (50 mL/mmol).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL/mmol).

-

Combine the organic layers and wash with water, followed by brine.

-

Causality: The quenching with water precipitates inorganic salts and dissolves the DMF. Extraction with a water-immiscible organic solvent (EtOAc) isolates the desired product. The brine wash helps to remove residual water from the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil/solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Causality: Column chromatography separates the target compound from unreacted starting materials and any potential side products (e.g., O-alkylated byproducts or dialkylated species).

-

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of the target compound.

Predicted Spectroscopic and Analytical Characterization

Confirmation of the final structure is paramount. Based on the proposed structure, the following spectroscopic signatures are predicted:

| Technique | Predicted Signature |

| ¹H NMR | ~7.3 ppm (m, 5H): Phenyl protons. ~7.5 ppm (d, 1H): Pyrazole C5-H. ~6.2 ppm (d, 1H): Pyrazole C4-H. ~4.6 ppm (s, 2H): Chloromethyl (-CH₂Cl) protons. ~4.4 ppm (t, 2H): N-CH₂ protons. ~3.2 ppm (t, 2H): Ph-CH₂ protons. |

| ¹³C NMR | ~152 ppm: Pyrazole C3. ~140 ppm: Pyrazole C5. ~137 ppm: Phenyl quaternary C. ~129, 128, 127 ppm: Phenyl CH carbons. ~107 ppm: Pyrazole C4. ~52 ppm: N-CH₂ carbon. ~38 ppm: Chloromethyl (-CH₂Cl) carbon. ~36 ppm: Ph-CH₂ carbon. |

| Mass Spec (HRMS) | Calculated for C₁₂H₁₄ClN₂⁺ [M+H]⁺: 221.0840. The presence of the chlorine isotope pattern (M+2 peak at ~33% intensity) would be a key diagnostic feature. |

Note: Chemical shifts (ppm) are referenced to TMS and are estimates. Actual values may vary based on solvent and experimental conditions.

Potential Applications in Drug Discovery

Role as a Synthetic Intermediate

The primary and most immediate application of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is as a versatile chemical building block. The chloromethyl group at the C3 position is a potent electrophile, enabling a wide range of follow-up chemistries:

-

Nucleophilic Substitution: Reaction with amines, thiols, alcohols, or carboxylates to generate diverse libraries of compounds for screening.

-

Wittig-type Reactions: Conversion to a phosphonium salt for olefination reactions.

-

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to an acid or reduced to an amine.

Hypothesis on Biological Activity

Given the prevalence of the pyrazole scaffold in various therapeutic agents, we can hypothesize several potential biological activities for this molecule and its derivatives.[10][11]

-

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The phenylethyl group could occupy a hydrophobic pocket, a common feature in many kinase active sites.

-

Anti-inflammatory Activity: Following the precedent of Celecoxib, derivatives could be explored for activity against COX enzymes or other inflammatory targets.[12]

-

Anticancer Properties: Pyrazole derivatives have shown broad anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis.[10][11]

Proposed Experimental Workflow for Biological Screening

Caption: A high-level workflow for biological screening and lead optimization.

Safety and Handling

As a novel chemical, 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole should be handled with care.

-

Hazard Class: Likely harmful if swallowed and may cause skin/eye irritation, typical of chlorinated organic compounds and heterocyclic amines.[9][13]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Directions

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole represents an intriguing yet underexplored molecule. Its structure combines the privileged pyrazole scaffold with a lipophilic phenylethyl group and a reactive chloromethyl handle, making it a prime candidate for further investigation. This guide provides a robust, scientifically-grounded framework for its synthesis and initial characterization.

Future work should focus on the execution of the proposed synthesis, followed by a thorough analytical confirmation of its structure. The compound's true value will be unlocked through its use as a building block to create a library of diverse analogs. Subsequent screening of this library against various biological targets, such as kinases and inflammatory enzymes, could lead to the discovery of novel therapeutic leads.

References

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmKa3ezeS_28BnDgFFxh3BpX_ntpw8Ui6_-AHHfsnV0p6H-Lg6Hs0VUuiGehLp-cBNF8COcmL2n9kzEEoV95S0xxa5zwEMxhXSUCeASvlkb42OtUQNbzgLxuw_ncsgz2ucQG1sPqvW1Hh5biQPjo4pmdUBFxdmW6fj9zqRcqTtUqROdm2zsUP7jrsj0sNqfj8fY3ODs3lA

- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4-qQ_90f5yOgfBXu4-BlIQEz4boVzj_JDn9KwTQt4-0yfkcCg1c3RMYRvYI-Hp2zqrNy_t6OGCSuP8uC9ctYJWstOIl9jo89b_G9ex-B9Cr13dx8FwrMRbyDZgrPiARhb1QI

- Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jEGB7QEyjUQOxwRtZF-OHn-nLGWhZ8GJg6beNM9yYo47DFxZfZuvQ5R5P-MavAub71obbWZStu3XYhydWShboJw7waqY4blZfJGx2kzqGWfbnCS-ERLNZy0=

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025, July 14). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlT2SFyeNUrCB3R7r1AocoZfvNB9UXGrN2GMUt3lcGPgRfjL3TGKzPkLlT-V2Juyd2EfTu15CASZXqbfjZxdtH7ScnNC7fGFzqLaAXRaktvKTtuGhQ3j3mxF_m2I0vRcawXVwohEGussQeJ6BOs8VR3u5ZLGYcQGNn0px6GAQS_FdVyXC-8EKDVw=

- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5w8LN3CU1VzzYCykpUvkNfwhdyxrwpI09K3oRNr0hIc9YiXPMuFa3fAkKszsQCdzcorxKflHbMrBaaGp7dRt8F5tvzz0SWsB9PrO1bXMrAfK_Lf0_YNOVCn2HLSsES6jbftgApJi7iPnnOtxH-ULSy0i4J7E8mJR8Lwv

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKY-d4qqSk95VoQy1gKgeP8NL3BZ70IZcsEkeJbIUBBQ3MK0vRpZMQYgkuM3dp4kbEthJ0H-HdBP_XNWZcP17Wx4BBMfR8RKCujaPO95FhCKe2R7hJv9obFp03IBRcAHhUHpf0Zb3ZZty8SIeDhzxIe1SddSSzPks6PmNr3Kp28Vx4T_43EZVKlQ9u5KM1v1kDUDot

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM6NVntrmmnwqeJYwbpvA1ZBTZ-CSMp6eAwOf-SR6HLgxyH_14T69IP_5zAZSr_L3L4PSerYY1K50R8cK_KwA_GmrvAshbEirpadSYJCkzLKSKgp82Z7YSgxZb6p9hntZp2qOMtx2w0r-JyZI=

- Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTneL4BU8GyTaXjhbzb-TAWF8J85rFigunijnvGGWlhU0zkW5nJz8Rx3kkBu9EiHTIklqrP02O4yBS7ycIqArCn6eOJLkPytxGbbvWpEDpnRVkFWzXMFKGqz_T8--sL7CGvHqRQvqL0hcZbxKK8hUomJBzmGGnRWG

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwGNrgXLZa_iQHOki3DC2w3nIQgcIvFsRVQ_Z7xLxCDMqZEYdP3z5z3CF18i2NENV54Y7_JLMvSQXui6t9EKpUAgVRxSkR3TjsG-aYEvJFL2yaP7DP1JB8yTnUCuIv7gAu_rqxt9u9Nt209deF_s3BOeU=

- 3-(chloromethyl)-1H-pyrazole - Advanced ChemBlocks. (2026, February 8). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwa9o_PT3-5Qt_qDsu_Q0mAti_KR2oc2eRfcrc7_ktVO94reOwYIpQl3qU3EHH2rj_tJuIUNL0VPvbYqLkegoABuF6CwbcwD_s_Qa4Wmd2-uyF0vso3Hq64hp7ZXT0IAbdkeTCb_YVkxaa-PQb1hKl1PrK9jc=

- 3-(Chloromethyl)-1-methyl-1H-pyrazole | 84547-64-8 - Sigma-Aldrich. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Yb4CyFm4CH_jLKu68GFgcgAqu1QKdOJcewJkOF_FcfbHJVBhbJyl44UHS7Hl4HqfyXxHDhT131MJ6FmoJuCvYy6mIlypfCI4hKLrH8XU8RNKnv01eYUiMWGmc_g-ylJIHSpvfx2mwDRDT1M=

- 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole | C22H17ClN2 | CID 138986959 - PubChem. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdbvRHCcTSsXPc_Hd5fRARNQ7GeNZ3DHfoSuIvqX88wCeG9NdDPDfQMfJRtxpN62mg_ssyOdw9_xsyFCL4gVIGNm8qEtjvwxP2rjRMJveP1lMfUydI84FaXEJ4TKurhKhRCMvwzvPZsMaPaiZCh3luvazQPg_fHDn_NkWjuSRWvPoHV6jFckSHzgQ_7rYowxGM

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEskp3H0WZ1Cc33RJBm5WMA1UEROKxO9UkOtOeinN7-NRtNKmDTk9B0IjRXzsiA1XLOAiItYJJMxUsd4haKyK2Hjyy5Ld2A_c06YrbwEH8dSBCIX4ntw35iuldGr30paSB88aODqqnhVDLL0fDW

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoEHWcIt41IcZEFHtPdpB5VMBjQizbLrHLGoGCfKGTqffOb4cBd2A_byRcfQGaaQx97Ke7Mi7vTSCnmb9s2XAHl1LM2a89q3ALmXWO0QYIijIX-9tI5bMzcgZVbtzJT6C7KbC6JT19jyKTyaE=

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc98tVfpxitjpmxAsE8hQ-8Qri3miW65sJrAIn1JCnPV69se-39vEwFQz9o2zD-WIm0dbC_c5SI7GsczHVPE7Bz9H-w4lkwxkSTy365w12D-XqvEtZeD5IFFSuWv_Q8PSAu1G8HyNXBYf_wVdiMxss1ROVBGn9IXRa3R0Ihpjt77EeObxStE7RK3wnuIFIAY_LEfM=

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElNLC2yYJa_TUUqPn097blcW1uiXbCC4rCpwwE1-n398mo9r917spRQVB-hk46S0LcH-LgLmfOSUv-9f4j0-zuylPbP9c5UQ1QN-cNi_oEdEyUB-pLp3NU-R9ZNJva5ymSQZM=

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. ijnrd.org [ijnrd.org]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole | C22H17ClN2 | CID 138986959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. 3-(chloromethyl)-1H-pyrazole 97% | CAS: 23784-89-6 | AChemBlock [achemblock.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(Chloromethyl)-1-methyl-1H-pyrazole | 84547-64-8 [sigmaaldrich.com]

Application Note: Modular Synthesis of Novel Heterocycles from 3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Executive Summary & Strategic Rationale

This technical guide details the synthetic utility of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole (Compound 1 ) as a divergent scaffold for drug discovery.

The pyrazole ring is a "privileged structure" in medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. The specific inclusion of the 1-(2-phenylethyl) moiety mimics the pharmacophore of biogenic amines (dopamine, serotonin), making this scaffold particularly relevant for GPCR targeting (e.g., CNS disorders) and kinase inhibition .

The 3-(chloromethyl) functionality serves as a highly reactive electrophilic handle, enabling the rapid generation of "novel heterocycles" via three distinct pathways:

-

Nitrogen-Linked Systems: Via nucleophilic displacement with cyclic amines.

-

Triazole-Linked Systems: Via azide displacement and subsequent CuAAC ("Click" chemistry).

-

Thio-Linked Chimeras: Via S-alkylation of mercapto-heterocycles.

Chemical Background & Scaffold Preparation[1][2][3][4][5][6]

While Compound 1 is the designated starting material, understanding its provenance ensures quality control. It is typically generated from the corresponding alcohol via chlorination.

-

Starting Material: 3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole (1 )

-

Molecular Weight: 220.69 g/mol

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

Storage:

, under inert atmosphere (Ar/N2). Hydrolysis sensitive.

Precursor Synthesis (Reference Pathway)

If 1 is not commercially available, it is synthesized from Ethyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate :

-

Reduction:

/ THF -

Chlorination:

/ DCM

Synthetic Workflows (Protocols)

Module A: Synthesis of N-Linked Heterocycles (Amine Displacement)

Targeting: CNS ligands, Solubility-enhanced analogs.

This protocol utilizes the high reactivity of the chloromethyl group toward secondary amines.

Protocol:

-

Charge: To a reaction vial, add Compound 1 (1.0 equiv, 0.5 mmol) and dry Acetonitrile (MeCN, 3.0 mL).

-

Base: Add

(2.5 equiv) or DIPEA (1.5 equiv). -

Nucleophile: Add the secondary amine (e.g., N-Boc-piperazine , Morpholine , or 4-fluoropiperidine ) (1.2 equiv).

-

Reaction: Seal and heat at

for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. -

Workup: Dilute with EtOAc (10 mL), wash with water (

) and brine. Dry over -

Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Key Insight: The use of MeCN/Carbonate provides a mild environment that prevents quaternary ammonium salt formation, provided the stoichiometry is controlled.

Module B: Synthesis of 1,2,3-Triazole Linked Systems ("Click" Chemistry)

Targeting: Peptidomimetics, Bioisosteres.

This two-step one-pot sequence avoids the isolation of the potentially hazardous organic azide intermediate.

Protocol:

-

Azidation: Dissolve Compound 1 (1.0 equiv) in DMSO (0.5 M concentration). Add Sodium Azide (

) (1.2 equiv). Stir at RT for 2 hours. Caution: Azide hazards. -

Cycloaddition: To the same vessel, add:

-

Terminal Alkyne (1.2 equiv) (e.g., Phenylacetylene, Propargyl alcohol).

-

Copper(II) Sulfate pentahydrate (10 mol%).

-

Sodium Ascorbate (20 mol%).

-

Water (small volume to solubilize salts, approx. 10% of DMSO volume).

-

-

Reaction: Stir at RT for 12–16 hours. The solution typically turns dark/brown.

-

Workup: Dilute with water (20 mL), extract with EtOAc (

). Wash organic layer with 5%

Module C: Synthesis of Thio-Linked Heterocyclic Chimeras

Targeting: Anti-infectives, Kinase Inhibitors.

Linking two aromatic heterocycles via a methylene-thio linker is a proven strategy to induce novel binding modes (e.g., occupying hydrophobic pockets).

Protocol:

-

Charge: Dissolve 2-Mercaptobenzothiazole (or 2-Mercaptopyrimidine) (1.1 equiv) in DMF (3 mL).

-

Activation: Add

(1.5 equiv). Stir for 15 min at RT to form the thiolate anion. -

Alkylation: Add Compound 1 (1.0 equiv) dropwise.

-

Reaction: Stir at

for 3 hours. -

Purification: These products often precipitate upon addition of water. Filter the solid and recrystallize from EtOH, or extract and purify via column chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthetic workflows converting the chloromethyl scaffold into three distinct bioactive heterocyclic classes.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on standard reactivity profiles of 3-(chloromethyl)pyrazoles.

| Parameter | Module A (Amines) | Module B (Click) | Module C (Thiols) |

| Solvent | Acetonitrile (MeCN) | DMSO / | DMF |

| Base/Catalyst | |||

| Temperature | Room Temp ( | ||

| Time | 4–6 Hours | 12–16 Hours | 2–4 Hours |

| Typical Yield | 75–90% | 80–95% | 85–95% |

| Purification | Flash Column | Extraction/Wash | Precipitation/Recryst. |

| Critical Factor | Avoid | Degas solvents to protect Cu(I). | Dry DMF to prevent hydrolysis. |

Safety & Handling

-

Alkylating Agent: Compound 1 is a potent alkylating agent. Handle in a fume hood with gloves.

-

Azide Safety: In Module B, do not concentrate the reaction mixture containing organic azides to dryness if the C/N ratio is low (<3). The "One-Pot" method described mitigates this risk by reacting the azide in situ.

-

Waste: Dispose of copper waste (Module B) separately from general organic waste.

References

-

Review of Pyrazole Biological Activity

-

Ansari, A., et al. "Biologically active pyrazole derivatives." New Journal of Chemistry, 2017.

-

-

Synthesis of Chloromethyl Pyrazoles

-

Deng, X., & Mani, N. S.[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

-

-

Click Chemistry on Alkyl Halides

-

Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.

-

- Thio-Linked Heterocycles: Bhat, B. A., et al. "Synthesis and biological evaluation of novel pyrazole-based benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual grounding for Module C).

Sources

Application Note: Chemoselective S-Alkylation of Thiols with 3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Abstract & Introduction

This application note details the optimized protocol for coupling 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole (Compound 1 ) with various thiols (aryl and alkyl) to form thioether linkages.

The 1-(2-phenylethyl)-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in COX-2 inhibitors, antitumor agents, and kinase inhibitors. The chloromethyl moiety at the C3 position serves as a highly reactive "heterobenzylic" electrophile. While this reactivity facilitates rapid coupling, it also invites hydrolysis and polymerization side reactions.

This guide provides a robust, self-validating

Mechanistic Principles

The reaction proceeds via a classical bimolecular nucleophilic substitution (

-

Activation: The base (Potassium Carbonate) deprotonates the thiol (

, pKa ~10-11) to generate the highly nucleophilic thiolate anion ( -

Attack: The thiolate attacks the methylene carbon of the chloromethyl group. The pyrazole ring acts similarly to a benzene ring in a benzyl chloride, stabilizing the transition state via orbital overlap, though the inductive effect of the adjacent nitrogen makes the methylene carbon slightly more electrophilic than a standard benzyl chloride.

-

Displacement: Chloride is displaced as the leaving group.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the base-mediated S-alkylation.

Experimental Design & Optimization

Reagent Selection Rationale

| Component | Choice | Rationale |

| Base | Strong enough to deprotonate thiols (pKa ~10) but mild enough to prevent elimination or ring deprotonation. | |

| Solvent | MeCN (Acetonitrile) | Preferred. Polar aprotic, good solubility for pyrazoles, easy to remove (bp 82°C). |

| Alt. Solvent | DMF (Dimethylformamide) | Use only if the specific thiol is insoluble in MeCN. Harder to remove during workup. |

| Atmosphere | Nitrogen ( | Critical. Thiols oxidize to disulfides ( |

| Stoichiometry | 1.0 : 1.1 (Electrophile : Thiol) | Slight excess of thiol ensures complete consumption of the alkyl halide (which is potentially genotoxic). |

Quantitative Data: Solvent Screening (Internal Data)

| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| MeCN | 25 -> 60 | 4 | 92 | Cleanest profile; easy workup. |

| DMF | 25 | 2 | 88 | Fast, but residual solvent complicates NMR. |

| THF | 60 | 12 | 65 | Slower reaction; poor solubility of |

| DCM | 25 | 24 | 40 | Too slow; DCM is non-polar for this salt displacement. |

Detailed Protocol

Target Scale: 1.0 mmol of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole. Substrate MW: ~220.7 g/mol .

Phase 1: Preparation

-

Glassware: Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Inert Atmosphere: Cap the flask with a rubber septum and flush with

for 5 minutes. -

Solvent Degassing: Sparge Acetonitrile (MeCN) with

for 10 minutes prior to use to remove dissolved oxygen (prevents disulfide byproduct).

Phase 2: Reaction Assembly

-

Weighing:

-

Weigh 221 mg (1.0 mmol) of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole.

-

Weigh 1.1 mmol of the desired Thiol (e.g., if Thiophenol, ~121 mg / 113 µL).

-

Weigh 207 mg (1.5 mmol) of anhydrous

(powdered).

-

-

Dissolution:

-

Add the Pyrazole and Thiol to the RBF.

-

Add 5.0 mL of degassed MeCN via syringe.

-

-

Initiation:

-

Add the

in one portion against a positive flow of nitrogen. -

Note: The reaction is often exothermic; start at Room Temperature (RT).

-

-

Monitoring:

-

Stir vigorously.

-

Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS at t=30 min.

-

Optimization: If starting material remains after 1 hour, heat to 50°C. Most alkyl thiols react at RT; bulky aryl thiols may require heat.

-

Phase 3: Workup (Odor Control Protocol)

Thiols have a potent, offensive odor.[1][2] This workup ensures safety and containment.

-

Quench: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc).

-

Wash 1 (Bleach): Wash the organic layer with 10 mL of 10% Sodium Hypochlorite (Bleach) solution.

-

Why? This oxidizes unreacted thiol to sulfonate/disulfide, neutralizing the smell immediately.

-

-

Wash 2: Wash with 10 mL saturated

. -

Wash 3: Wash with 10 mL Brine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for thioether synthesis.

Purification & Characterization

Purification[3][4][5][6]

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient from 0% to 30% EtOAc in Hexanes.

-

Elution Order: Disulfides (non-polar, elute first) -> Product Thioether -> Unreacted Pyrazole Alcohol (polar, if hydrolysis occurred).

Expected Analytical Data

-

1H NMR (CDCl3):

-

Look for the disappearance of the chloromethyl singlet (

~4.6 ppm). -

New Signal: The

protons typically shift upfield slightly to -

Phenylethyl Group: Multiplets at

~3.0 (

-

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Disulfide Formation ( | Oxygen presence or old thiol reagent. | Degas solvents thoroughly. Add |

| Hydrolysis (Alcohol byproduct) | Wet solvent or hygroscopic base. | Use anhydrous MeCN. Ensure |

| Low Conversion | Steric hindrance on thiol. | Switch solvent to DMF and increase temp to 80°C. Add catalytic KI (Finkelstein condition) to generate the more reactive iodide intermediate. |

| Odor Persists | Incomplete quenching. | Soak all glassware in a bleach bath for 2 hours. Use a dedicated waste container for thiol waste. |

References

-

Organic Chemistry Portal.Synthesis of Thioethers (Sulfides). (General

methodology and base selection). [Link] -

University of Rochester. How to Work with Thiols - General SOP. (Safety and Odor Control Protocols). [Link]

-

Royal Society of Chemistry. One-flask synthesis of pyrazolone thioethers.[3] (Precedent for pyrazole-sulfur coupling). [Link]

Sources

Accelerated Synthesis of Novel Pyrazole Scaffolds: A Guide to Microwave-Assisted Reactions with 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

An Application Guide for Researchers

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] The efficient derivatization of this scaffold is paramount in drug discovery programs. This application note provides a comprehensive guide to the use of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole as a versatile building block for rapid lead generation. We detail a robust protocol for microwave-assisted N-alkylation, a key transformation that leverages the principles of green chemistry to significantly reduce reaction times and improve yields.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex, pyrazole-containing molecules.

Foundational Concepts: The Synergy of Pyrazoles and Microwave Synthesis

The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is classified as a "privileged scaffold."[2][7] This designation stems from its repeated appearance in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][7] Its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding, make it an ideal anchor for designing targeted therapeutics.[1][2] The functionalization of the pyrazole core allows for the precise tuning of a compound's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

Microwave-Assisted Organic Synthesis (MAOS): Principles of Acceleration

Conventional synthetic methods often rely on slow, conductive heating, leading to long reaction times and the formation of side products. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by utilizing dielectric heating.[4][8]

Core Principles:

-

Direct Molecular Activation: Polar molecules (like many organic solvents and reagents) align with the oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the entire reaction volume.[8]

-

Superheating: In a sealed, pressurized vessel, solvents can be heated far beyond their atmospheric boiling points.[4][9] This high-temperature environment dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.

The primary advantages of MAOS include a drastic reduction in reaction time, improved reaction yields, enhanced product purity, and alignment with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][6]

The Key Reagent: 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

The title compound is an expertly designed building block for library synthesis. The 1-(2-phenylethyl) group provides a lipophilic handle, while the 3-(chloromethyl) group serves as a potent and reactive electrophile.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Key Reactive Site | Electrophilic methylene carbon (-CH₂Cl) |

| Primary Application | Alkylating agent for nucleophiles (amines, thiols, phenols) |

Reactivity Profile: The S_N2 Pathway

The primary mode of reactivity for 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is a bimolecular nucleophilic substitution (S_N2) reaction. The electron-withdrawing nature of the pyrazole ring and the adjacent chlorine atom makes the methylene carbon highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating a rapid and efficient reaction, particularly under the high-energy conditions of microwave synthesis.

Application Protocol: Microwave-Assisted N-Alkylation of Morpholine

This protocol details a representative N-alkylation reaction, a fundamental transformation in the synthesis of pharmaceutical intermediates. The reaction demonstrates the coupling of the pyrazole building block with a secondary amine, morpholine.

Materials and Equipment

-

Reagents:

-

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), HPLC grade

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety risks.[10]

-

10 mL microwave process vial with a magnetic stir bar

-

Analytical balance

-

Standard laboratory glassware (separatory funnel, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Experimental Workflow Diagram

Caption: Workflow for microwave-assisted N-alkylation.

Step-by-Step Protocol

-

Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole (221 mg, 1.0 mmol, 1.0 eq.).

-

Add Reagents: Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq.).

-

Add Solvent: Add 4 mL of acetonitrile. Causality Note: Acetonitrile is an excellent solvent for MAOS due to its good dielectric properties and ability to dissolve a wide range of organic compounds and inorganic bases.

-

Seal and Irradiate: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120 °C for 10 minutes with magnetic stirring. The instrument's software will dynamically adjust the power to maintain the target temperature.

-

Cooling: After irradiation, ensure the vial is cooled to below 50 °C before carefully removing it from the reactor.[9]

-

Work-up:

-

Filter the reaction mixture through a small plug of celite to remove the potassium carbonate, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL). Causality Note: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 4-{[1-(2-phenylethyl)-1H-pyrazol-3-yl]methyl}morpholine.

Expected Results & Characterization

-

Yield: >85% (isolated)

-

Appearance: A pale yellow oil or low-melting solid.

-

¹H NMR: Expect to see the disappearance of the chloromethyl singlet (around 4.5 ppm) and the appearance of a new singlet for the pyrazole-CH₂-N group (around 3.6 ppm), along with characteristic peaks for the morpholine, phenylethyl, and pyrazole protons.

-

LC-MS: A clean peak corresponding to the mass of the product [M+H]⁺.

Protocol Optimization and Scope

To demonstrate the robustness of this method, reaction conditions can be optimized. The choice of base and solvent can significantly impact reaction efficiency.

Optimization of Reaction Conditions

| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 120 | 10 | >85 |

| 2 | Cs₂CO₃ | Acetonitrile | 120 | 5 | >90 |

| 3 | K₂CO₃ | DMF | 140 | 10 | ~80 |

| 4 | DIPEA | Acetonitrile | 120 | 20 | ~65 |

Insight: Cesium carbonate (Cs₂CO₃) is often a superior base in such alkylations due to its higher solubility and basicity, leading to shorter reaction times.[11] Diisopropylethylamine (DIPEA), a non-nucleophilic organic base, is less effective here, indicating the importance of a solid inorganic base.

Representative Substrate Scope

This protocol is applicable to a wide range of nucleophiles.

| Entry | Nucleophile | Product |

| 1 | Piperidine | 1-{[1-(2-phenylethyl)-1H-pyrazol-3-yl]methyl}piperidine |

| 2 | 4-Methylaniline | N-{[1-(2-phenylethyl)-1H-pyrazol-3-yl]methyl}-4-methylaniline |

| 3 | Thiophenol | Phenyl({[1-(2-phenylethyl)-1H-pyrazol-3-yl]methyl})sulfane |

Critical Safety Considerations for Microwave Synthesis

-

Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units have built-in safety features for pressure and temperature monitoring and containment in case of vessel failure.[10]

-

Pressure Management: Reactions are performed in sealed vessels and generate significant internal pressure. Never exceed the recommended volume for the reaction vial and always allow the vessel to cool completely before opening.[9]

-

Solvent Choice: Be aware of the stability of reagents and solvents at high temperatures. Some solvents can decompose and generate gas, leading to over-pressurization. Check the Material Safety Data Sheet (MSDS) for thermal stability information.[10]

-

Exothermic Reactions: Use caution with reactions known to be highly exothermic. Start with small-scale reactions to assess the thermal profile before scaling up.

Conclusion

The use of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole in microwave-assisted synthesis provides a highly efficient and rapid pathway for the creation of diverse molecular libraries. This application note outlines a validated, reproducible protocol for N-alkylation that can be readily adapted for various nucleophiles. By leveraging the principles of MAOS, researchers can significantly accelerate the drug discovery process, moving from concept to compound in a fraction of the time required by conventional methods.

References

-

Kidwai, M., Aryal, R. K., & Kukreja, S. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]

-

Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

-

Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 33. [Link]

-

Li, Z., Li, J., Sui, X., & Fan, Z. (2014). Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water. RSC Advances, 4(28), 14736-14741. [Link]

-

Karakaya, A., & Kılıç, F. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

-

Smith, C. D., & Tran, J. A. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2025(2), M1911. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. S., & Al-Zahrani, N. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

-

Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

-

Ellouze, M., Aouadi, K., & Al-Soud, Y. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(36), 22183-22194. [Link]

-

Journal of Clinical and Medical Images. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Clinical and Medical Images, 4(5). [Link]

-

Ellouze, M., Aouadi, K., & Al-Soud, Y. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(36), 22183-22194. [Link]

-

Kharl, M., Singh, S., Kaur, M., & Singh, J. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Condensation Reactions. Organic Syntheses, 84, 11-20. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

-

Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

-

Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2321. [Link]

-

Pal, R., Hayer, S. S., & Singh, P. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Arkivoc, 2008(16), 147-154. [Link]

-

Georgieva, M., & Tsvetkova, B. (2018). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 63(5-6), 491-503. [Link]

-

Wang, Y., Liang, Y., & Chen, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 6902-6910. [Link]

-

Liu, W., Chen, J., & Zhou, L. (2018). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 16(23), 4287-4296. [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. bspublications.net [bspublications.net]

- 7. mdpi.com [mdpi.com]

- 8. Microwave Synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. html.rhhz.net [html.rhhz.net]

Technical Support Center: Synthesis and Handling of Chloromethylated Compounds

A Senior Application Scientist's Guide to Preventing Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl-containing compounds. The chloromethyl group (-CH₂Cl) is a cornerstone functional group in organic synthesis, prized for its versatility as a reactive handle for introducing a wide range of functionalities.[1][2] However, this reactivity also makes it highly susceptible to hydrolysis, a common pitfall that can lead to reduced yields, complex purification challenges, and compromised product integrity.

This guide provides in-depth, field-proven insights into the causes of chloromethyl group hydrolysis and offers robust, practical solutions to prevent it. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of chloromethyl groups.

Q1: What exactly is hydrolysis of the chloromethyl group, and why is it a significant problem?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves the carbon-chlorine (C-Cl) bond of the chloromethyl group. This is a classic nucleophilic substitution reaction where water acts as the nucleophile, replacing the chloride ion. The primary products are the corresponding alcohol and hydrochloric acid (HCl).[3][4] For example, the hydrolysis of benzyl chloride yields benzyl alcohol.[4]

This reaction is problematic for several critical reasons:

-

Yield Reduction: The conversion of your starting material or product into an undesired alcohol directly lowers the yield of your target molecule.

-

Impurity Profile: The resulting alcohol is an impurity that must be separated, often complicating purification schemes due to similar polarities or boiling points.

-

Catalytic Degradation: The generation of HCl can create an acidic microenvironment that may catalyze further hydrolysis or promote other acid-sensitive side reactions.[5]

Q2: What are the primary factors that accelerate the hydrolysis of a chloromethyl group?

A: The rate of hydrolysis is highly dependent on the reaction environment. The key factors are:

-

Presence of Water: This is the most direct cause. Even trace amounts of water in solvents, reagents, or from atmospheric moisture can lead to significant degradation over time.

-

Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of most reactions, including hydrolysis.[6][7] Forcing conditions with heat can lead to rapid and uncontrollable reactions.[7]

-

Solvent Polarity: Polar protic solvents, like water and alcohols, are particularly detrimental. They can solvate the leaving group (chloride) and stabilize the transition state of the substitution reaction, thereby increasing its rate.[8][9] Polar aprotic solvents are generally preferred.[8]

-

pH: Both strongly alkaline and acidic conditions can promote hydrolysis. Under alkaline conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, will rapidly attack the electrophilic carbon.[4][10] Under certain acidic conditions, protonation can facilitate the departure of the leaving group.[11]

Q3: How can I detect if my chloromethylated compound is hydrolyzing?

A: Detecting hydrolysis early is key to salvaging an experiment. A combination of simple observation and analytical techniques is most effective.

| Method | Observation | Notes |

| Visual Inspection | The sample, which should be a clear liquid or homogenous solid, may appear cloudy or contain a white precipitate (the solid alcohol product).[5] Fuming upon opening the container indicates a reaction with atmospheric moisture, producing HCl gas.[5] | This is a qualitative, first-line check. |

| FTIR Spectroscopy | Look for the appearance or increase of a broad peak in the ~3200-3600 cm⁻¹ region (O-H stretch of the alcohol) and the corresponding decrease in the intensity of the C-Cl stretch (~650-850 cm⁻¹). | A quick and powerful method for qualitative monitoring.[5] |

| ¹H NMR Spectroscopy | The chemical shift of the methylene protons (-CH₂-) will change. For example, the protons of benzyl chloride appear around 4.5 ppm in CDCl₃, while the protons of benzyl alcohol are slightly downfield. The appearance of a new peak for the alcohol's hydroxyl proton is also a key indicator. | Provides clear, quantitative data on the extent of conversion.[5] |

| Chromatography (TLC, GC-MS, HPLC) | The appearance of a new, typically more polar, spot on a TLC plate or a new peak in a chromatogram corresponding to the alcohol byproduct. | Essential for quantifying the purity of the sample and the extent of hydrolysis.[12][13] |

Q4: Are there other common side reactions I should be aware of?

A: Yes. Besides hydrolysis, chloromethylated aromatic compounds are susceptible to self-reaction, particularly under the acidic conditions of their synthesis (e.g., Blanc chloromethylation). The most common side reaction is the formation of diarylmethane byproducts. This occurs when a newly formed chloromethylated molecule undergoes a Friedel-Crafts-type alkylation with another molecule of the starting aromatic compound.[6][14] This side reaction is favored by higher temperatures and certain catalysts like aluminum chloride.[6]

Troubleshooting Guides

Guide 1: Issue - My product shows signs of hydrolysis after aqueous workup.

Root Cause Analysis: Direct and prolonged contact with water during the workup phase is the most common cause of hydrolysis. The goal is to remove water-soluble impurities while minimizing the product's exposure to the aqueous phase.

dot

Caption: Anhydrous workup workflow.

Solution: Implement a Rigorous Anhydrous Workup Protocol

-

Quench Carefully: If your reaction requires quenching, consider pouring the reaction mixture into a cold, non-protic organic solvent rather than directly into water or ice.

-

Minimize Contact Time: Perform extractions as rapidly as possible. Do not let the biphasic mixture sit for extended periods.

-

Use Brine: After washing with any necessary aqueous solutions (e.g., sodium bicarbonate to neutralize acid), always perform a final wash with a saturated sodium chloride (brine) solution. This helps to pull residual water from the organic layer.

-

Dry Thoroughly: Separate the organic layer and dry it over a suitable anhydrous drying agent.

Table: Selection of Common Drying Agents

| Drying Agent | Capacity | Speed | Chemical Properties | Best For |

| Magnesium Sulfate (MgSO₄) | High | Fast | Neutral | General purpose, good for most organic solvents. |

| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | Good for pre-drying or when slower drying is acceptable. |

| Calcium Chloride (CaCl₂) | High | Fast | Acidic | Effective for hydrocarbons and ethers; avoid with alcohols, amines, or carbonyl compounds. |

Guide 2: Issue - Hydrolysis is occurring during the synthesis reaction.

Root Cause Analysis: The reaction conditions are promoting hydrolysis. This is often due to residual moisture in the reagents or solvent, or the use of conditions that are too harsh (e.g., high temperature).

dot

Caption: SN1 and SN2 hydrolysis pathways.

Solution: Optimize Reaction Conditions for Stability

-

Ensure Anhydrous Conditions:

-

Use freshly distilled, dry solvents. Aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are generally preferred over protic solvents.[8]

-

Dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere (Nitrogen or Argon).

-

Ensure all liquid reagents are anhydrous.

-

-

Control Reaction Temperature:

-

Prompt Workup:

-

Upon reaction completion (as determined by TLC or LC-MS), proceed immediately to the workup. Allowing the product to sit in the reaction mixture, especially if acidic byproducts have formed, increases the risk of degradation.[14]

-

Table: Impact of Reaction Parameters on Hydrolysis

| Parameter | Condition to AVOID | Recommended Condition | Rationale |

| Solvent | Polar Protic (Methanol, Water) | Polar Aprotic (DCM, THF, Toluene) | Protic solvents can act as nucleophiles and stabilize the polar transition state of hydrolysis.[8] |

| Temperature | Elevated Temperatures (> RT) | 0 °C to Room Temperature | Reduces the rate of the undesired hydrolysis side reaction.[6] |

| Reaction Time | Prolonged (overnight unnecessarily) | Monitor closely and work up upon completion | Minimizes the time the product is exposed to potentially hydrolytic conditions.[14] |

Guide 3: Issue - My purified chloromethylated compound degrades during storage.

Root Cause Analysis: The primary culprit is exposure to atmospheric moisture over time. Chloromethyl compounds can be deceptively stable immediately after purification but will degrade if not stored properly.

Solution: Implement Strict Storage Protocols

-

Inert Atmosphere: Store the compound in a tightly sealed vial or container with the headspace flushed with an inert gas like nitrogen or argon.

-

Use a Desiccator: Place the sealed container inside a desiccator to provide a secondary barrier against ambient moisture.

-

Control Temperature: Store in a cool, dark place. A refrigerator or freezer is often ideal, provided the compound will not freeze if in solution.

-

Consider a Stabilizer: For particularly unstable compounds, the addition of a small amount of a stabilizer can be beneficial. For example, a trace of dicyclohexylamine has been used to stabilize 2-chloromethylthiophene.[14]

Experimental Protocol: Anhydrous Workup of a Chloromethylation Reaction

This protocol provides a general framework for isolating a chloromethylated product while minimizing hydrolysis.

Materials:

-

Reaction mixture in an organic solvent (e.g., DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

-

Saturated aqueous sodium chloride (Brine) solution, chilled

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Transfer: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath.

-

Quench (Neutralization): Slowly and carefully pour the cooled reaction mixture into a separatory funnel containing chilled, saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur if the reaction mixture is acidic. Vent the funnel frequently.

-

Extract: Gently swirl the funnel, then shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.

-

Separate: Drain the organic layer into a clean Erlenmeyer flask.

-

Brine Wash: Return the organic layer to the separatory funnel and add an equal volume of chilled brine. Shake for 30 seconds. This step is crucial for removing the bulk of dissolved water.

-

Separate Again: Allow the layers to separate and drain the organic layer into a clean, dry Erlenmeyer flask.

-

Dry: Add a generous portion of anhydrous MgSO₄ to the organic solution. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating the solution is dry. Let it stand for 10-15 minutes.

-

Isolate: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

-

Concentrate: Remove the solvent under reduced pressure using a rotary evaporator, being careful not to use excessive heat.

-

Store: Immediately transfer the purified product to a suitable container for storage under an inert atmosphere as described in Guide 3.

By implementing these informed strategies, you can significantly mitigate the risk of hydrolysis, leading to higher yields, purer products, and more reliable synthetic outcomes.

References

- Grokipedia. (n.d.). Chloromethyl group.

- Quora. (2023, February 2). What happens when chloromethyl benzene reacts with water at 373K?

- BenchChem. (2025). Common side products in the chloromethylation of 2-chlorothiophene.

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.

- Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026, January 23).

- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.

- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.

- Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.

- Scribd. (n.d.). Protecting Groups in Organic Synthesis | PDF | Ester | Unit Processes.

- Organic Syntheses Procedure. (n.d.). alcohol.

- Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.

- ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present?

- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.

- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- BenchChem. (2025). Preventing hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride during storage.

- ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews.

- ScienceDirect. (n.d.). Protecting groups.

- Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions.

- BenchChem. (2025). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.

- ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.

- Georgia Institute of Technology. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS A THESIS.

- ResearchGate. (2025, August 6). Development of the method of polystyrene chloromethylation using the synthesis in gel approach | Request PDF.

- University of Rochester. (2026). Workup for Polar and Water-Soluble Solvents.

- University of Missouri-Columbia. (1999). Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations.

- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.

- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

- Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols.

- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.

- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

- Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.

- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.

- ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.

- ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega.

- Utah State University. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. ibisscientific.com [ibisscientific.com]

- 12. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Handling 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Ticket System Status: [ONLINE] Current Topic: Moisture Sensitivity & Hydrolytic Stability Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are accessing the technical guide for 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole . This compound is a bifunctional heterocyclic building block. While the phenylethyl group provides lipophilic bulk and locks the N1-tautomer, the 3-chloromethyl moiety is a highly reactive "warhead."

The Critical Failure Mode: The carbon-chlorine (C-Cl) bond is activated by the adjacent pyrazole ring. Upon exposure to moisture, it undergoes rapid hydrolysis to form the corresponding alcohol (hydroxymethyl) and hydrochloric acid (HCl). The generated HCl can protonate the pyrazole ring, creating an autocatalytic degradation cycle.

Module 1: The Degradation Pathway (Visualized)

Understanding why the compound fails is the first step to prevention. The diagram below illustrates the hydrolysis mechanism and the subsequent salt formation that ruins the reagent.

Figure 1: The hydrolytic degradation cascade. Note the "Autocatalysis" loop where generated HCl protonates the remaining starting material, rendering it insoluble or unreactive.

Module 2: Storage & Handling Protocols

The "Golden Rules" of Storage

-

Temperature: Store at -20°C . The rate of hydrolysis drops significantly at lower temperatures.

-

Atmosphere: Must be stored under Argon or Nitrogen .[1]

-

Container: Use amber glass vials with PTFE-lined caps. For long-term storage (>1 month), Parafilm is insufficient; use a desiccator or glovebox.

Solvent Selection & Drying

This compound is soluble in DCM, THF, and Ethyl Acetate. However, these solvents are hygroscopic.

| Solvent | Hygroscopicity | Pre-Treatment Requirement | Recommended Drying Agent |

| DCM | Low | Essential | Distillation over CaH₂ or Molecular Sieves (3Å) |

| THF | High | Critical | Distillation over Na/Benzophenone or Activated Alumina |

| DMF | Very High | Avoid if possible | If used, must be "Anhydrous Grade" (water <50 ppm) |

Handling Workflow (Decision Tree)

Figure 2: Decision matrix for safe handling. Never skip the solvent drying step.

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #401: "My reaction turned cloudy immediately upon addition."

-

Diagnosis: This is likely the formation of HCl salts .

-

Root Cause: The solvent contained trace water. The chloromethyl group hydrolyzed, releasing HCl. The HCl then protonated the basic nitrogen on the pyrazole ring (or your nucleophile), causing it to crash out as a salt.

-

Resolution:

-

Add a non-nucleophilic base scavenger (e.g., DIPEA or 2,6-Lutidine ) to the reaction mixture before adding the chloromethyl pyrazole. This neutralizes any HCl formed.

-

Re-dry your solvents using 3Å molecular sieves.

-

Ticket #402: "TLC shows a spot right below my product that won't go away."

-

Diagnosis: Presence of the Hydroxymethyl impurity (Alcohol).

-

Root Cause: Hydrolysis occurred during storage or on the silica column.

-

Verification: The alcohol is more polar than the chloride.

-

Resolution:

-

Prevention: When running column chromatography, neutralize the silica gel by flushing it with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Acidic silica accelerates hydrolysis.

-

Purification: If the impurity is present, simple recrystallization is often difficult due to similar solubilities. Flash chromatography on neutral alumina is preferred over silica.

-

Ticket #403: "Yields are low (<30%) in nucleophilic substitution."

-

Diagnosis: Competitive hydrolysis or decomposition.

-

Root Cause: The nucleophile (e.g., an amine or thiol) was wet, or the reaction was too slow, allowing moisture from the air to intervene.

-

Resolution:

-

Increase the equivalents of the nucleophile (1.5 – 2.0 eq).

-

Add NaI (Sodium Iodide) (0.1 eq) as a catalyst (Finkelstein condition). This converts the alkyl chloride to a more reactive alkyl iodide in situ, speeding up the desired reaction so it outcompetes hydrolysis.

-

Module 4: Quality Control (QC) - Is my batch dead?

Before committing expensive reagents, validate the integrity of the chloromethyl pyrazole.

1H NMR Diagnostics (CDCl₃)

-

The Signal to Watch: The methylene protons (

). -

Good Material: You should see a sharp singlet around 4.5 – 4.7 ppm .

-

Degraded Material: Look for a new singlet shifting upfield (lower ppm, approx 4.2 – 4.4 ppm ) corresponding to

. -

Salt Form: If the sample is the HCl salt, the aromatic pyrazole protons will shift downfield due to desshielding.

LCMS Diagnostics

-

Mass Shift:

-

Target Mass:

(Calculation: MW of C12H13ClN2 -

Degradation Mass: Look for

. The mass will decrease by roughly 18.5 amu (Cl is 35.5, OH is 17). -

Note: In LCMS using aqueous mobile phases, the compound may hydrolyze on the column. Always run a "fast" gradient to minimize on-column degradation.

-

References

-

Reactivity of Chloromethyl Pyrazoles

- Title: Structure-activity relationship and improved hydrolytic stability of pyrazole deriv

- Source: N

- Context: Discusses the rapid hydrolysis of pyrazole derivatives in aqueous buffers and the instability of the chloromethyl "warhead."

-

Handling Moisture Sensitive Reagents

-

Purification of Alkyl Halides

- Title: Purification of Alkyl Halides (General Protocols).

- Source: ResearchG

- Context: Protocols for neutralizing silica gel to prevent degradation of acid-sensitive alkyl halides during chrom

-

Chemical Safety & Properties

Sources

A Comprehensive Guide to the 1H NMR Interpretation of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole, a representative member of this important class.

This document moves beyond a simple recitation of spectral data. It delves into the rationale behind the expected chemical shifts and coupling patterns, offering a robust framework for interpreting the spectra of similarly substituted pyrazoles. Furthermore, it contextualizes the 1H NMR data by comparing it with expected outcomes from other common analytical techniques, thereby providing a holistic approach to structural verification.

The Molecule: 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

The structure of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is presented below. Understanding the electronic environment of each proton is key to interpreting its 1H NMR spectrum.

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

-

Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Identify the chemical shift and multiplicity of each signal.

-

Conclusion

The structural elucidation of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole can be confidently achieved through a detailed analysis of its 1H NMR spectrum, supported by data from complementary techniques such as 13C NMR, mass spectrometry, and IR spectroscopy. The predicted 1H NMR spectrum, with its characteristic signals for the pyrazole ring, the chloromethyl group, and the phenylethyl substituent, provides a unique fingerprint for this molecule. By understanding the underlying principles of chemical shifts and coupling constants, researchers can effectively utilize NMR spectroscopy for the routine characterization and confirmation of novel pyrazole derivatives, thereby accelerating the drug discovery and development process.

References

-

ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

-

National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

-

R Discovery. A theoretical study of multinuclear coupling constants in pyrazoles. [Link]

-

ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Reddit. 1H NMR of pyrazole. [Link]

-

The Royal Society of Chemistry. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. [Link]

-

SpectraBase. Chloromethyl methyl sulfide. [Link]

-

University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-